Acétate de sodium;2-(5-méthoxy-1H-indol-2-yl)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

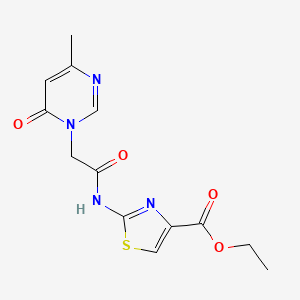

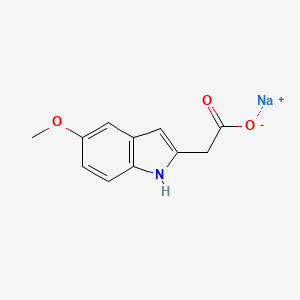

Sodium;2-(5-methoxy-1H-indol-2-yl)acetate: is a chemical compound with the molecular formula C11H11NO3Na . It is a sodium salt derivative of 5-methoxyindole-2-acetic acid. This compound is known for its applications in various fields, including chemistry, biology, and medicine, due to its unique structural properties and reactivity.

Applications De Recherche Scientifique

Chemistry:

Synthesis of Indole Derivatives: Used as a precursor in the synthesis of various indole-based compounds, which are important in pharmaceuticals and agrochemicals.

Biology:

Plant Growth Regulation: Acts as a plant growth regulator, similar to auxins, influencing cell elongation and division.

Medicine:

Drug Development: Investigated for its potential use in developing anti-inflammatory and anticancer agents due to its structural similarity to other bioactive indole derivatives.

Industry:

Chemical Intermediates: Used in the production of dyes, pigments, and other industrial chemicals.

Mécanisme D'action

Target of Action

Indole derivatives, which sodium 2-(5-methoxy-1h-indol-2-yl)acetate is a part of, are known to play a significant role in cell biology .

Biochemical Pathways

Indole derivatives are known to be biologically active compounds used for the treatment of various disorders in the human body , suggesting that they may affect multiple biochemical pathways.

Analyse Biochimique

Biochemical Properties

Indole derivatives, to which this compound belongs, are known to interact with various enzymes, proteins, and other biomolecules . For instance, some indole derivatives have been found to bind to nuclear receptors that bind peroxisome proliferators such as hypolipidemic drugs and fatty acids .

Cellular Effects

Indole derivatives, including Sodium;2-(5-methoxy-1H-indol-2-yl)acetate, play a significant role in cell biology . They are used as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body . They influence cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is thought to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that the compound has a storage temperature of -10 degrees Celsius , suggesting that it may be stable under cold conditions.

Metabolic Pathways

Indole derivatives are known to be involved in various metabolic pathways .

Transport and Distribution

It is known that indole derivatives can interact with various transporters or binding proteins .

Subcellular Localization

It is known that indole derivatives can be directed to specific compartments or organelles based on certain targeting signals or post-translational modifications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of sodium;2-(5-methoxy-1H-indol-2-yl)acetate typically involves the reaction of 5-methoxyindole-2-acetic acid with sodium hydroxide. The reaction is carried out in an aqueous medium, where the acid is neutralized by the base to form the sodium salt. The reaction conditions generally include:

Temperature: Room temperature

Solvent: Water

Reaction Time: Several hours to ensure complete neutralization

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves:

Reactants: 5-methoxyindole-2-acetic acid and sodium hydroxide

Equipment: Large-scale reactors with efficient mixing and temperature control

Purification: Filtration and drying to obtain the pure sodium salt

Analyse Des Réactions Chimiques

Types of Reactions: Sodium;2-(5-methoxy-1H-indol-2-yl)acetate undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

Reduction: The indole ring can be reduced under specific conditions to form dihydro derivatives.

Substitution: The compound can undergo electrophilic substitution reactions, particularly at the indole ring.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium

Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C)

Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst

Major Products:

Oxidation: 5-methoxyindole-2-carboxylic acid

Reduction: 5-methoxy-2,3-dihydroindole-2-acetic acid

Substitution: 5-bromo-2-(5-methoxy-1H-indol-2-yl)acetate

Comparaison Avec Des Composés Similaires

Indole-3-acetic acid (IAA): A natural plant hormone with similar growth-regulating properties.

5-methoxyindole-3-acetic acid: Another indole derivative with similar structural features but different biological activity.

Indomethacin: A non-steroidal anti-inflammatory drug (NSAID) with a similar indole core but different functional groups.

Uniqueness: Sodium;2-(5-methoxy-1H-indol-2-yl)acetate is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties. Its sodium salt form enhances its solubility and stability, making it suitable for various applications in research and industry.

Propriétés

IUPAC Name |

sodium;2-(5-methoxy-1H-indol-2-yl)acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3.Na/c1-15-9-2-3-10-7(5-9)4-8(12-10)6-11(13)14;/h2-5,12H,6H2,1H3,(H,13,14);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHYLSCAJCHORAT-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)NC(=C2)CC(=O)[O-].[Na+] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10NNaO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-2-(benzo[d]thiazol-2-yl)-3-(6-chloro-4H-benzo[d][1,3]dioxin-8-yl)acrylonitrile](/img/structure/B2584294.png)

![N-[(3,4-dichlorophenyl)methyl]-2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)acetamide](/img/new.no-structure.jpg)

![Methyl 6-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-{[(dimethylamino)methylene]amino}-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2584296.png)

![3-(2-fluorobenzyl)-5-(4-(furan-2-carbonyl)piperazin-1-yl)-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2584298.png)

![3-(4-bromobenzyl)-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2584299.png)

![2-[6-(Trifluoromethyl)oxan-2-yl]propan-1-amine](/img/structure/B2584302.png)

![4-[2-amino-1-(piperidin-1-yl)ethyl]-N,N-dimethylaniline](/img/structure/B2584303.png)

![4-((1H-pyrrolo[2,3-b]pyridin-1-yl)methyl)-N-phenethylpiperidine-1-carboxamide](/img/structure/B2584305.png)

![1-benzyl-3-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-1H-indole](/img/structure/B2584312.png)